molecular formula C₂₄H₁₄D₆N₄O B1146840 Sudan 4 D6 (naphthyl D6) CAS No. 1014689-18-9

Sudan 4 D6 (naphthyl D6)

Cat. No. B1146840
M. Wt: 386.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of Sudan dyes, including Sudan 4 D6, often involves azo coupling reactions, where diazonium salts react with phenolic or naphthol compounds. For instance, in the synthesis of Sudan III, a precursor to Sudan 4 D6, the process involves coupling diazotized aniline with β-naphthol to produce a vibrant red color. Although specific synthesis details for Sudan 4 D6 are not readily available in the literature, similar synthetic pathways involving modifications for deuterium labeling (D6) can be inferred.

Molecular Structure Analysis

Sudan dyes possess a distinctive molecular structure characterized by azo linkages. Studies using Density Functional Theory (DFT) calculations have been conducted to investigate the molecular structure, electrostatic potential, and vibrational studies of Sudan dyes, which aid in understanding their optical and electronic properties. For example, analysis of Sudan III shows insights into its structure and potential applications in non-linear optics due to its hyperpolarizability values (Eşme & Sagdinc, 2013).

Chemical Reactions and Properties

Sudan dyes undergo various chemical reactions, including azo-hydrazo tautomerism, influenced by intramolecular and intermolecular forces. These reactions are essential for understanding the dye's behavior in different environments and applications. For example, the azo/hydrazo equilibrium in Sudan I derivatives has been studied to understand the stability and reactivity of these compounds in various conditions (Ferreira et al., 2013).

Physical Properties Analysis

The physical properties of Sudan dyes, such as solubility, absorption, and emission characteristics, are crucial for their application in industry and research. For instance, the solubilization of Sudan III and IV in aqueous micelles has been studied to understand their interactions with surfactants, which is vital for their application in staining techniques and materials science (Singh & Singh, 1986).

Scientific Research Applications

Vibrational and Theoretical Studies

Research into azo dyes like Sudan III focuses on understanding their molecular structure, electronic, and optical properties. For instance, a study on Sudan III explored its molecular structure and nonlinear optical properties using density functional theory (DFT) calculations. Vibrational frequencies determined through experimental and theoretical methods provide insights into the compound's potential applications in non-linear optics and photonic devices (Eşme & Sagdinc, 2013).

Fluorescence and Imaging Applications

Another area of application is in fluorescence imaging, where derivatives like o-phenylazonaphthol show aggregation-induced emission (AIE) properties. This characteristic is valuable for developing fluorogenic materials for sensing and bio-imaging applications. Such materials have been utilized in two-photon cell imaging, demonstrating potential for advanced imaging techniques in biological research (Yoon et al., 2019).

Analytical Method Development

In analytical chemistry, Sudan dyes serve as important analytes in the development of detection methods for food adulteration. Techniques such as reversed-phase liquid chromatography and liquid chromatography-mass spectrometry (LC-MS) have been employed to detect Sudan I in food products, demonstrating the importance of these compounds in ensuring food safety (Mazzetti et al., 2004).

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) have been developed for the selective extraction and detection of Sudan dyes from complex matrices like food products. This approach highlights the role of Sudan dyes in the development of specific, high-affinity materials for analytical applications (Qiao et al., 2011).

Safety And Hazards

Sudan 4 D6 (naphthyl D6) is classified as a controlled product . It can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction and is suspected of causing cancer .

Future Directions

As Sudan 4 D6 (naphthyl D6) is a stable isotope labelled compound, it is likely to continue to be used in various testing and analysis in the food and beverage industry . Its use as an internal standard for the determination of azo dyes in food samples suggests potential applications in food safety and quality control .

properties

IUPAC Name

3,4,5,6,7,8-hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3/i4D,5D,8D,9D,11D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGMCJBQGBLKT-NDTQNISJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=CC=C4C)C)O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-

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